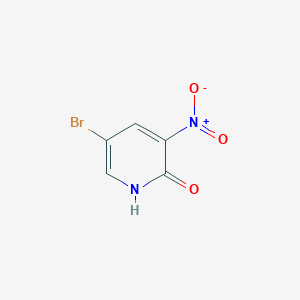

5-Bromo-3-nitro-2-pyridone

描述

Structure

3D Structure

属性

IUPAC Name |

5-bromo-3-nitro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2O3/c6-3-1-4(8(10)11)5(9)7-2-3/h1-2H,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXRLCVUDLFFTFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30166481 | |

| Record name | 5-Bromo-3-nitro-2-pyridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15862-34-7 | |

| Record name | 5-Bromo-3-nitro-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15862-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-3-nitro-2-pyridone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015862347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15862-34-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170563 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Bromo-3-nitro-2-pyridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-3-nitro-2-pyridone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.339 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-BROMO-3-NITRO-2-PYRIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LAS8HHD2PX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 5-Bromo-3-nitro-2-pyridone

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-nitro-2-pyridone is a highly functionalized heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and agrochemical research. Its unique arrangement of a bromine atom, a nitro group, and a pyridone core imparts a versatile reactivity profile, making it a valuable intermediate in the synthesis of a wide array of complex organic molecules.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, spectral characteristics, reactivity, and applications of this compound, offering insights for its effective utilization in research and development.

At room temperature, this compound typically appears as a white to light yellow crystalline powder.[2] It is sparingly soluble in water but exhibits better solubility in organic solvents like ethanol.[3] The presence of both a hydrogen bond donor (the N-H of the pyridone) and acceptor (the carbonyl oxygen and the nitro group), along with the electrophilic and nucleophilic centers, makes it a multifaceted building block in organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 15862-34-7 | |

| Molecular Formula | C₅H₃BrN₂O₃ | |

| Molecular Weight | 218.99 g/mol | |

| Appearance | Yellow to brown powder | |

| Melting Point | 245 - 250 °C | |

| Solubility | Sparingly soluble in water, more soluble in organic solvents.[2][3] | , |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the nitration of a corresponding 5-bromopyridine precursor. The choice of starting material and reaction conditions is crucial for achieving high yields and purity.

Experimental Protocol: Nitration of 3-Bromo-5-hydroxypyridine

This protocol describes a common laboratory-scale synthesis of a structural isomer, which provides insight into the general methodology.

Materials:

-

3-Bromo-5-hydroxypyridine

-

Concentrated sulfuric acid

-

Fuming nitric acid

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

Dissolve 3-Bromo-5-hydroxypyridine (e.g., 2 g, 0.011 mol) in concentrated sulfuric acid (e.g., 6 mL) in a flask, while cooling in an ice bath.

-

Slowly add fuming nitric acid (e.g., 0.52 mL, 0.011 mol) dropwise to the cooled solution, maintaining the temperature.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for an extended period (e.g., 20 hours).

-

Carefully pour the reaction mixture into ice water with thorough stirring.

-

Collect the precipitated solid by filtration.

-

Wash the solid with cold water to remove any residual acid.

-

The resulting product is 5-bromo-2-nitro-3-pyridinol, obtained as a pale-yellow solid (e.g., 2.2 g, 90% yield).[4]

Caption: Synthesis of a 5-bromo-nitro-pyridinol isomer.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

In the ¹H NMR spectrum, one would expect to see distinct signals for the two aromatic protons on the pyridine ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the nitro group and the bromine atom, as well as the electronic nature of the pyridone ring. The coupling constants between these protons would provide information about their relative positions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display five signals corresponding to the five carbon atoms of the pyridine ring. The chemical shifts will be indicative of the electronic environment of each carbon. Carbons attached to the electronegative oxygen, nitrogen, and bromine atoms, as well as the carbon bearing the nitro group, will appear at different chemical shifts. Quaternary carbons, such as the one bonded to the bromine and the one in the carbonyl group, are typically observed as weaker signals.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key absorption bands are expected for:

-

N-H stretch: A broad peak in the region of 3200-3400 cm⁻¹ from the pyridone N-H group.

-

C=O stretch: A strong absorption band around 1650-1700 cm⁻¹ corresponding to the carbonyl group of the pyridone.

-

NO₂ stretches: Two strong bands, one for the asymmetric stretch (around 1520-1560 cm⁻¹) and one for the symmetric stretch (around 1340-1380 cm⁻¹).

-

C-Br stretch: An absorption in the fingerprint region, typically below 800 cm⁻¹.

-

Aromatic C-H and C=C/C=N stretches: Multiple bands in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.

An FTIR spectrum of a related compound, 5-bromo-2,3-dihydroxypyridine, shows characteristic C-H valence oscillations in the 3000-3100 cm⁻¹ region and a C=O stretching mode at 1680 cm⁻¹.[5] For 5-bromo-2-nitropyridine, a C-Br stretching vibration has been observed at 509 cm⁻¹ in the FT-IR spectrum.[6]

Mass Spectrometry

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion, with two peaks of nearly equal intensity (M+ and M+2), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. Fragmentation patterns would likely involve the loss of the nitro group (NO₂), carbon monoxide (CO), and other small fragments. The fragmentation of nitrobenzene, for instance, often shows a prominent peak for the loss of NO₂.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dictated by its three key functional groups: the bromine atom, the nitro group, and the pyridone ring.

Caption: Key reactivity sites of this compound.

Reactions at the Bromine Atom: Cross-Coupling

The bromine atom at the 5-position is a versatile handle for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for example, allows for the introduction of aryl or vinyl groups.[7][8][9]

General Protocol for Suzuki Coupling:

-

A palladium catalyst (e.g., Pd(PPh₃)₄) is added to a solution of the bromo-nitropyridine derivative.

-

A boronic acid or ester is added as the coupling partner.

-

A base (e.g., K₂CO₃, K₃PO₄) is required to activate the boronic acid.

-

The reaction is typically carried out in a suitable solvent system (e.g., dioxane/water) at elevated temperatures.

This reaction is instrumental in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.

Reactions of the Nitro Group: Reduction

The nitro group is a strong electron-withdrawing group that can be readily reduced to an amino group. This transformation is fundamental in synthetic chemistry as it converts an electron-withdrawing group into a strongly electron-donating and nucleophilic amino group.

Common methods for the reduction of aromatic nitro groups include:

-

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel.[10][11]

-

Metal-Acid Systems: Employing metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl).[12]

-

Other Reducing Agents: Reagents like sodium hydrosulfite or tin(II) chloride can also be effective.[10]

The resulting 5-bromo-3-amino-2-pyridone is a valuable intermediate for further functionalization, such as diazotization or acylation reactions.

Nucleophilic Aromatic Substitution

The electron-deficient nature of the pyridine ring, further enhanced by the nitro group, makes it susceptible to nucleophilic aromatic substitution (SNA_r). While the bromine atom can be a leaving group, other positions on the ring can also be activated for substitution depending on the reaction conditions and the nucleophile used.

Applications in Medicinal Chemistry and Agrochemicals

This compound serves as a key building block in the synthesis of various biologically active compounds.

Pharmaceutical Applications

Its derivatives have been investigated for a range of therapeutic applications, including as anti-inflammatory and antimicrobial agents.[1] The ability to functionalize the molecule at multiple positions allows for the creation of diverse chemical libraries for drug discovery. For instance, related bromo-nitropyridines are used as intermediates in the synthesis of kinase inhibitors for cancer therapy, such as Pazopanib.[13]

Agrochemical Applications

In the agrochemical industry, this compound is a precursor for the synthesis of herbicides and pesticides.[1] The mechanism of action for some of its herbicidal derivatives involves the disruption of essential protein synthesis in target plants.[2]

Safety and Handling

This compound is an irritant to the skin and eyes.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It is important to avoid inhalation of the powder and to work in a well-ventilated area or a fume hood. In case of fire, it may emit toxic fumes.[2]

Conclusion

This compound is a versatile and valuable chemical intermediate with a rich reactivity profile. Its utility in the synthesis of a wide range of biologically active molecules for the pharmaceutical and agrochemical industries is well-established. A thorough understanding of its chemical properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective application in research and development.

References

- Wikipedia. (n.d.). Reduction of nitro compounds.

- Chem-Impex. (n.d.). 5-Bromo-2-hydroxy-3-nitropyridine.

- SpectraBase. (n.d.). 5-Bromo-3-nitro-2-pyridinol.

- Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.

- University of Calgary. (n.d.). H NMR Spectroscopy.

- Govindaraju, S., et al. (n.d.). Proton NMR chemical shifts and J-coupling constants for brain metabolites.

- Schlosser, M., & Ruzziconi, R. (2010). Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New. CHIMIA International Journal for Chemistry, 64(7), 2113-2118.

- Wikipedia. (n.d.). Suzuki reaction.

- Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- Organic Chemistry Portal. (n.d.). Nitro Reduction.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Tradeindia. (n.d.). 5-bromo-2-hydroxy-3-nitro Pyridine at Best Price in Visakhapatnam, Andhra Pradesh | Sri Guna Sai Life Sciences.

- Chemguide. (n.d.). Interpreting C-13 NMR spectra.

- Journal of Indian Research. (2013). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. 1(4), 84-88.

- ResearchGate. (2025, August 8). FT-Raman, FTIR spectra and normal coordinate analysis of 5-bromo-2-nitropyridine.

- NPTEL. (n.d.). 13C NMR spectroscopy.

- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

- ResearchGate. (n.d.). FTIR spectrum for Pyridine.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Thermo Fisher Scientific Chemicals. (2021, August 16). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry [Video]. YouTube.

- ChemHelp ASAP. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Chemistry Learning by Dr. A. K. Singh. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene [Video]. YouTube.

- Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra.

- HSC Chemistry. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns [Video]. YouTube.

- PubChem. (n.d.). 5-Bromo-3-methyl-2-nitropyridine.

- ResearchGate. (2015, March 12). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. 5-bromo-2-hydroxy-3-nitro Pyridine at Best Price in Visakhapatnam, Andhra Pradesh | Sri Guna Sai Life Sciences [tradeindia.com]

- 4. 5-Bromo-2-nitro-3-Pyridinol synthesis - chemicalbook [chemicalbook.com]

- 5. jir.mewaruniversity.org [jir.mewaruniversity.org]

- 6. researchgate.net [researchgate.net]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Page loading... [guidechem.com]

5-Bromo-3-nitro-2-pyridone CAS number 15862-34-7

An In-depth Technical Guide to 5-Bromo-3-nitro-2-pyridone (CAS: 15862-34-7)

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a key heterocyclic building block for researchers, scientists, and professionals in drug development and agrochemical synthesis. We will explore its chemical identity, synthesis, reactivity, applications, and safe handling protocols, grounding all claims in authoritative data.

Core Chemical Identity and Properties

This compound (also known by its tautomeric name, 5-Bromo-2-hydroxy-3-nitropyridine) is a halogenated and nitrated pyridine derivative.[1] Its structure is characterized by a pyridinone ring, which is a prevalent scaffold in medicinal chemistry, substituted with a bromine atom and a strongly electron-withdrawing nitro group.[1][2][3] These functionalities impart significant reactivity, making it a valuable intermediate for the synthesis of more complex, biologically active molecules.[2] At room temperature, it typically appears as a yellow to brown crystalline solid or powder.[1][2]

| Property | Value | Source(s) |

| CAS Number | 15862-34-7 | [1][2][4] |

| Molecular Formula | C₅H₃BrN₂O₃ | [2][4] |

| Molecular Weight | 218.99 g/mol | [2][4] |

| Appearance | White to light yellow/brown crystalline powder | [1][2] |

| Melting Point | 245 - 250 °C | [2][5] |

| pKa | 6.31 ± 0.10 (Predicted) | [1] |

| Solubility | Sparingly soluble in water | [1] |

| Synonyms | 5-Bromo-3-nitro-2(1H)-pyridinone, 5-Bromo-2-hydroxy-3-nitropyridine | [1][2][6] |

Synthesis and Purification: A Methodological Overview

The industrial production of this compound involves the stepwise functionalization of a pyridine core, typically through sequential bromination and nitration of a 2-hydroxypyridine derivative under carefully controlled conditions.[1] The presence of the nitro group, a powerful deactivating group, and the bromine atom requires a strategic approach to achieve the desired regioselectivity.

Illustrative Protocol: Synthesis of 2-Amino-5-bromo-3-nitropyridine[7]

This protocol details the nitration of 2-amino-5-bromopyridine, a structurally related precursor, providing insight into the reaction conditions.

Step-by-Step Methodology:

-

Reaction Setup: A solution of 109 g (0.62 mole) of 2-amino-5-bromopyridine in 500 ml. of concentrated sulfuric acid is prepared in a 5-l. flask equipped with a mechanical stirrer and a thermometer.

-

Cooling: The solution is cooled to 0–5°C in an ice-salt bath.

-

Nitrating Agent Preparation: A nitrating mixture is prepared by adding 50 ml. (0.79 mole) of concentrated nitric acid to 100 ml. of concentrated sulfuric acid, with cooling to maintain a low temperature.

-

Nitration: The nitrating mixture is added dropwise to the stirred solution of the pyridine derivative over 1–2 hours, ensuring the reaction temperature does not exceed 10°C.

-

Reaction Completion: After the addition is complete, the mixture is stirred for an additional hour at 10°C.

-

Quenching: The reaction mixture is then carefully poured onto 5 liters of ice.

-

Neutralization & Precipitation: The resulting solution is neutralized with 1350 ml. of 40% sodium hydroxide solution, causing the yellow product, 2-amino-5-bromo-3-nitropyridine, to precipitate.

-

Isolation and Purification: The precipitate is collected by filtration and washed thoroughly with water until the washings are free of sulfate. The crude product can be recrystallized from ethyl methyl ketone to yield pure yellow needles.[7]

Caption: Workflow for the nitration of a brominated aminopyridine.

Purification and Quality Control

Purity is critical for downstream applications. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound, with commercial suppliers often guaranteeing ≥98% or ≥99% purity.[2][8]

Representative HPLC Protocol: A reverse-phase (RP) HPLC method can be employed for analysis.[9]

-

Column: Newcrom R1 or equivalent C18 column.

-

Mobile Phase: A mixture of acetonitrile (MeCN) and water with an acidic modifier like phosphoric acid. For Mass Spectrometry (MS) compatible methods, formic acid should be substituted for phosphoric acid.[9]

-

Detection: UV detector at an appropriate wavelength. This method is scalable and can be adapted for preparative separation to isolate impurities.[9]

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the distinct reactivity of its functional groups.

-

Pyridinone Core: This scaffold can act as both a hydrogen bond donor and acceptor, a key feature for its application in designing biologically active molecules, particularly kinase inhibitors.[3]

-

Nitro Group: As a potent electron-withdrawing group, it strongly deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr) , particularly at the positions ortho and para to it.[10] This allows for the introduction of various nucleophiles. The nitro group can also be reduced to an amino group, providing a route to other functionalized pyridines like 2,3-diaminopyridine derivatives.[7][11]

-

Bromine Atom: The C-Br bond is a versatile handle for palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura reaction.[12] This enables the formation of C-C bonds, linking the pyridine core to various aryl or heteroaryl fragments, which is a cornerstone of modern drug discovery.

Caption: Key reaction pathways for this compound.

Applications in Drug Discovery and Agrochemicals

This compound is not typically an end-product but rather a crucial intermediate.[2][13] Its unique combination of reactive sites makes it a preferred building block for scaffold diversification in both pharmaceutical and agricultural research.[1]

-

Pharmaceutical Development: It serves as a precursor in the synthesis of novel pharmaceuticals, including potential anti-inflammatory, antimicrobial, antibacterial, and antifungal agents.[2] The pyridinone structure is a "privileged scaffold" that is frequently incorporated into kinase inhibitors and other targeted therapeutics.[3] While a related compound, 5-Bromo-2-nitropyridine, is used to prepare intermediates for the anticancer drug Pazopanib, the reactivity profile of this compound makes it suitable for analogous synthetic campaigns.[14]

-

Agrochemical Industry: The compound is a precursor for the development of modern herbicides and pesticides.[1][2] Its structure provides a pathway for creating effective crop protection agents.[2] For instance, it has been utilized as a herbicide by disrupting essential protein synthesis in target plants.[1]

Caption: Application pathways stemming from the core molecule.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential hazards. It is classified as harmful and an irritant.[5][6][15]

| Hazard Information | Details | Source(s) |

| GHS Signal Word | Danger | [6] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H318: Causes serious eye damage.H335: May cause respiratory irritation. | [5][6] |

| Precautionary Codes | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338 | [1][6] |

| Incompatibilities | Strong oxidizing agents, strong acids, strong bases, reducing agents. | [1][15][16] |

Handling and Storage Protocol

-

Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[1][17]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety glasses with side-shields or a face shield.[6][8][15] For operations generating dust, use a NIOSH-approved N95 dust mask or higher.[6][17]

-

Handling: Avoid contact with skin, eyes, and clothing.[8][15] Do not breathe dust. Wash hands thoroughly after handling.[1][8] Keep away from sources of ignition.[8]

-

Storage: Store in a cool, dry, well-ventilated place.[1][15][17] Keep the container tightly closed and store locked up.[1][8][15] Recommended storage temperatures are often refrigerated (0-8°C) or at room temperature in an inert atmosphere.[1][2]

-

Spills: In case of a spill, wear appropriate PPE. Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[8][17] Prevent the product from entering drains or waterways.[8]

References

- Thermophysical Properties of 5-Bromo-3-nitro-2(1H)-pyridinone. (n.d.). Chemcasts.

- Material Safety Data Sheet - 5-Bromo-2-hydroxy-3-nitropyridine. (n.d.). Pi Chemicals.

- 2-Cyano -5-Bromo -3-NitroPyridine (573675-25-9). (n.d.). IndiaMART.

- 5-Bromo-3-nitro-2(1H)-pyridinone. (n.d.). Pharmaffiliates.

- This compound. (2018). SIELC Technologies.

- 5-Bromo-3-nitro-2-pyridinol. (n.d.). SpectraBase.

- 2,3-diaminopyridine. (n.d.). Organic Syntheses Procedure.

- Recent Advances of Pyridinone in Medicinal Chemistry. (2021). Frontiers in Chemistry.

- The Crucial Role of 2-Amino-5-bromo-3-nitropyridine in Modern Synthesis. (n.d.).

- NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. (2017). YouTube.

- 3-Bromo-5-nitro-2-pyridinol. (n.d.). SpectraBase.

- Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. (2019). Molecules.

- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. (2017). Molecules.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 4. chem-casts.com [chem-casts.com]

- 5. 15862-34-7 Cas No. | 5-Bromo-2-hydroxy-3-nitropyridine | Apollo [store.apolloscientific.co.uk]

- 6. 5-溴-2-羟基-3-硝基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. aksci.com [aksci.com]

- 9. This compound | SIELC Technologies [sielc.com]

- 10. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. mdpi.com [mdpi.com]

- 13. pharmaffiliates.com [pharmaffiliates.com]

- 14. Page loading... [guidechem.com]

- 15. pipharm.com [pipharm.com]

- 16. jubilantingrevia.com [jubilantingrevia.com]

- 17. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

5-Bromo-3-nitro-2-pyridone molecular structure

An In-depth Technical Guide to the Molecular Structure of 5-Bromo-3-nitro-2-pyridone

Abstract

This technical guide provides a comprehensive examination of the molecular structure of this compound (CAS No. 15862-34-7). As a substituted pyridone, this compound is a valuable heterocyclic building block in medicinal chemistry and agrochemical synthesis.[1] Its utility is intrinsically linked to its nuanced structural and electronic properties. This document elucidates these properties, focusing on the pivotal role of lactam-lactim tautomerism and the influence of its substituent groups. We will dissect the molecule's architecture through the lens of modern spectroscopic techniques, propose a validated synthetic pathway, and discuss its reactivity. This guide is intended for researchers, scientists, and drug development professionals who require a deep, mechanistically-grounded understanding of this important chemical entity.

The Core Structural Framework: A Molecule with a Dual Identity

The nominal designation "this compound" refers to the lactam form of the molecule. However, a complete understanding requires acknowledging its existence in a tautomeric equilibrium with its lactim counterpart, 5-Bromo-2-hydroxy-3-nitropyridine.[2][3] This equilibrium is the single most important chemical feature of the 2-pyridone scaffold and dictates the molecule's behavior in different chemical environments.

Lactam-Lactim Tautomerism

The interconversion between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms is a classic example of prototropic tautomerism.[3][4] The position of this equilibrium is highly sensitive to the surrounding environment:

-

In Polar Solvents and the Solid State: The lactam (2-pyridone) form is predominantly favored. This preference is attributed to its larger dipole moment and its ability to form strong intermolecular hydrogen bonds, creating stable dimeric or helical structures in the solid state.[2][3] X-ray crystallography and IR spectroscopy of 2-pyridone and its derivatives confirm the prevalence of the C=O group in the solid phase.[2]

-

In Non-Polar Solvents and the Gas Phase: The lactim (2-hydroxypyridine) form gains stability. In the absence of polar interactions, the aromatic character of the 2-hydroxypyridine ring becomes a more significant stabilizing factor.[2][5][6]

The energy difference between the two tautomers is subtle, allowing for the equilibrium to be readily influenced by external conditions.[2][5]

Caption: Lactam-Lactim tautomerism of this compound.

Electronic Landscape: The Influence of Substituents

The pyridine ring is functionalized with two powerful electron-withdrawing groups (EWGs): a nitro group (-NO₂) at the C3 position and a bromine atom (-Br) at the C5 position.

-

Nitro Group (-NO₂): This is a potent EWG through both resonance (mesomeric) and inductive effects. It significantly reduces the electron density of the aromatic ring, particularly at the ortho and para positions (C2, C4, C6). This deactivation makes the ring less susceptible to electrophilic attack but more susceptible to nucleophilic aromatic substitution.

-

Bromine Atom (-Br): Bromine acts as an EWG through induction due to its high electronegativity. However, it can also act as a weak resonance donor due to its lone pairs. For halogens, the inductive effect typically dominates, contributing to the overall electron-deficient nature of the ring.

These electronic effects are critical in predicting the molecule's spectroscopic signatures and chemical reactivity.

Structural Verification: A Multi-Technique Spectroscopic Approach

No single technique can fully characterize a molecule. A synergistic approach using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is essential for unambiguous structural confirmation. The choice of these methods is deliberate: they provide orthogonal and complementary information about the molecule's atomic connectivity, functional groups, and mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of each hydrogen and carbon atom.

-

¹H NMR Causality: In the dominant lactam form, two protons are attached to the pyridine ring. The proton at C4 is adjacent to the strong electron-withdrawing nitro group, while the proton at C6 is adjacent to the nitrogen atom. Both will appear as doublets due to coupling with each other (meta-coupling). The strong deshielding effect of the nitro group is expected to shift the C4-H proton significantly downfield compared to the C6-H proton. The N-H proton will typically appear as a broad singlet.

-

¹³C NMR Causality: The five carbon atoms of the ring will exhibit distinct chemical shifts. The carbonyl carbon (C2) will be the most downfield signal. The carbons directly attached to the electron-withdrawing bromine (C5) and nitro group (C3) will also be significantly deshielded.

Table 1: Predicted NMR Spectral Data for this compound

| Technique | Atom | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | N1-H | 11.0 - 13.0 | Broad Singlet |

| C4-H | 8.5 - 9.0 | Doublet | |

| C6-H | 7.8 - 8.2 | Doublet | |

| ¹³C NMR | C2 (C=O) | 158 - 162 | - |

| C3 (C-NO₂) | 145 - 150 | - | |

| C4 | 130 - 135 | - | |

| C5 (C-Br) | 110 - 115 | - |

| | C6 | 140 - 145 | - |

Note: Predicted values are based on substituent effects on similar pyridine systems. Actual values may vary depending on solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups. The primary diagnostic value for this molecule is its ability to differentiate between the two tautomers.

-

Experimental Rationale: The lactam form possesses a distinct carbonyl group (C=O), while the lactim form has a hydroxyl group (O-H). These groups have characteristic absorption frequencies that are typically well-separated in the IR spectrum. The presence of a strong absorption band around 1650-1680 cm⁻¹ (C=O stretch) and the absence of a broad O-H band around 3200-3600 cm⁻¹ in a solid-state spectrum would be compelling evidence for the 2-pyridone structure.[2]

Table 2: Key IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Tautomer |

|---|---|---|---|

| Carbonyl (C=O) | Stretch | 1650 - 1680 (Strong) | Lactam |

| N-H | Stretch | 3000 - 3300 (Broad) | Lactam |

| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1560 (Strong) | Both |

| Nitro (NO₂) | Symmetric Stretch | 1340 - 1380 (Strong) | Both |

| Aromatic C=C/C=N | Ring Stretch | 1400 - 1600 | Both |

| Hydroxyl (O-H) | Stretch | 3200 - 3600 (Broad) | Lactim |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial structural information from fragmentation patterns.

-

Self-Validating Isotopic Pattern: The most telling feature in the mass spectrum of a bromo-compound is its isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (50.5% and 49.5%, respectively).[7] Therefore, any ion containing a single bromine atom will appear as a pair of peaks (an "M+" and "M+2" peak) of almost identical intensity, separated by two mass units. This provides an unambiguous internal validation for the presence of bromine in the molecule.[7][8]

-

Fragmentation Logic: Under electron ionization (EI), the molecular ion is expected to undergo fragmentation. Common fragmentation pathways for nitroaromatic compounds include the loss of NO (30 Da) and NO₂ (46 Da).[8]

Table 3: Expected Mass Spectrometry Data

| Ion | m/z (Mass/Charge Ratio) | Description |

|---|---|---|

| [M]⁺ | 218 / 220 | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for Bromine. |

| [M-NO]⁺ | 188 / 190 | Fragment from the loss of a nitric oxide radical. |

| [M-NO₂]⁺ | 172 / 174 | Fragment from the loss of a nitro radical. |

Synthesis and Reactivity

The preparation of this compound can be achieved through the electrophilic nitration of a 5-bromo-2-pyridone precursor. This strategy is sound because the hydroxyl/carbonyl group at the C2 position is an ortho-, para-director, while the bromine at C5 is also an ortho-, para-director. Both activate the C3 position for electrophilic attack.

Experimental Protocol: Synthesis via Nitration

This protocol is a self-validating system. Reaction progress can be monitored by Thin Layer Chromatography (TLC), and the final product's identity and purity must be confirmed by the spectroscopic methods detailed in Part 2.

Step 1: Dissolution of Starting Material

-

Carefully add 5-bromo-2-pyridone (1.0 eq) to concentrated sulfuric acid (H₂SO₄) in a flask submerged in an ice-salt bath to maintain a temperature of 0-5 °C. Stir until fully dissolved.

Step 2: Nitration

-

Slowly add fuming nitric acid (HNO₃, 1.1 eq) dropwise to the solution, ensuring the temperature does not exceed 10 °C. The addition of a nitrating agent to the activated ring constitutes the key synthetic step.

Step 3: Reaction

-

After the addition is complete, allow the mixture to stir at room temperature for 12-20 hours.[9]

Step 4: Work-up and Isolation

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will cause the product to precipitate out of the acidic solution.

-

Collect the resulting solid (a pale-yellow to brown powder) by vacuum filtration.[10]

-

Wash the solid thoroughly with cold deionized water until the washings are neutral to pH paper. This removes residual acid.

-

Dry the product under vacuum to yield crude this compound.

Step 5: Purification

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified compound. Purity should be assessed by melting point determination[1][11] and HPLC.

Caption: Experimental workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The 2-pyridone scaffold is considered a "privileged structure" in medicinal chemistry.[12][13] Its unique properties allow it to serve as a versatile pharmacophore:

-

Hydrogen Bonding: It can act as both a hydrogen bond donor (N-H) and acceptor (C=O), enabling it to mimic peptide bonds and interact with biological targets like kinase hinges.[12][14]

-

Bioisostere: Pyridones are often used as bioisosteres for amides, phenols, and other heterocyclic rings to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability.[12][13]

This compound, with its multiple functional handles, is an ideal starting material for building more complex, biologically active molecules. The bromine atom can be readily displaced or used in cross-coupling reactions, while the nitro group can be reduced to an amine, providing a vector for further derivatization.[1][15]

Conclusion

The molecular structure of this compound is defined by a fascinating interplay of tautomerism and strong electronic effects from its substituents. While it is nominally a pyridone, its existence in equilibrium with the 2-hydroxypyridine form is critical to its chemical behavior. A combined analytical approach of NMR, IR, and mass spectrometry provides a robust and self-validating system for confirming its structure, with each technique offering unique and complementary insights. This deep structural understanding is paramount for its effective use as a versatile intermediate in the rational design of novel therapeutics and other advanced materials.

References

- Wikipedia. 2-Pyridone. [Link]

- Schlegel Group - Wayne State University. Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. [Link]

- Organic & Biomolecular Chemistry (RSC Publishing). Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. [Link]

- SIELC Technologies. This compound. [Link]

- Frontiers in Chemistry. Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

- PubMed. Pyridones in drug discovery: Recent advances. [Link]

- ResearchGate. Pyridones in drug discovery: Recent advances. [Link]

- ResearchGate. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery | Request PDF. [Link]

- RSC Publishing. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. [Link]

- Crystallography Reports. X-ray Mapping in Heterocyclic Design: XII.

- Pharmaffiliates. CAS No : 15862-34-7 | Product Name : 5-Bromo-3-nitro-2(1H)-pyridinone. [Link]

- Chemistry LibreTexts. 5.2 Mass Spectrometry. [Link]

- University of Puget Sound. Introduction to Spectroscopy V: Mass Spectrometry. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 3. wuxibiology.com [wuxibiology.com]

- 4. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01588B [pubs.rsc.org]

- 5. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 6. echemi.com [echemi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. ochem.weebly.com [ochem.weebly.com]

- 9. 5-Bromo-2-nitro-3-Pyridinol synthesis - chemicalbook [chemicalbook.com]

- 10. Page loading... [guidechem.com]

- 11. 15862-34-7 CAS MSDS (5-Bromo-3-nitro-2-pyridinol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 15. pharmaffiliates.com [pharmaffiliates.com]

An In-depth Technical Guide to the Synthesis of 5-Bromo-3-nitro-2-pyridone

This guide provides a comprehensive overview of a reliable and well-documented pathway for the synthesis of 5-Bromo-3-nitro-2-pyridone, a valuable heterocyclic compound with applications in pharmaceutical development and organic synthesis.[1] This document is intended for researchers, scientists, and drug development professionals, offering not just a procedural methodology but also the underlying chemical principles and critical experimental parameters.

Introduction to this compound

This compound, also known as 5-Bromo-2-hydroxy-3-nitropyridine, is a substituted pyridinone derivative.[1] The presence of a bromine atom and a nitro group on the pyridinone ring makes it a versatile intermediate for the synthesis of more complex, biologically active molecules.[1] Its structural features allow for a variety of chemical transformations, making it a key building block in the development of novel therapeutic agents.[1]

Core Synthesis Pathway: Electrophilic Nitration of 2-Amino-5-bromopyridine

The most direct and efficient synthesis of this compound proceeds through the electrophilic nitration of 2-amino-5-bromopyridine. This method is advantageous due to the commercial availability of the starting material and the straightforward nature of the reaction sequence. The overall transformation involves two key steps:

-

Nitration: The introduction of a nitro group (-NO2) onto the pyridine ring at the 3-position.

-

Hydrolysis: The conversion of the amino group at the 2-position to a hydroxyl group, leading to the more stable pyridone tautomer.

The causality behind this experimental choice lies in the directing effects of the substituents on the pyridine ring. The amino group is a strong activating group and an ortho-, para-director. However, under the strongly acidic conditions of nitration, the amino group is protonated to form an ammonium salt, which is a meta-directing deactivating group. This directs the incoming electrophile (the nitronium ion, NO2+) to the 3-position.

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-3-nitro-2-pyridone

Introduction

5-Bromo-3-nitro-2-pyridone, with the CAS Number 15862-34-7, is a halogenated heterocyclic organic compound of significant interest in medicinal and agricultural chemistry.[1] Its utility as a versatile synthetic intermediate stems from the unique electronic properties conferred by the electron-withdrawing nitro group and the bromine atom on the pyridone scaffold.[2] At room temperature, it typically presents as a light yellow to beige crystalline solid.[1] This guide provides a comprehensive overview of the spectroscopic techniques pivotal for the structural elucidation and purity assessment of this compound, namely Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While direct, publicly available experimental spectra are limited, this paper synthesizes predicted data, tautomeric considerations, and established analytical methodologies to offer a robust framework for researchers.

Molecular Structure and Tautomerism

This compound exists in a tautomeric equilibrium with its corresponding pyridinol form, 5-bromo-3-nitro-2-pyridinol. This equilibrium is a critical consideration in spectral analysis, as the predominant form can be influenced by the solvent and physical state. For the purpose of this guide, we will primarily discuss the pyridone tautomer, while acknowledging the potential for contributions from the pyridinol form in spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. Due to the limited availability of public experimental NMR spectra for this compound, the following sections are based on predicted data and established principles of NMR spectroscopy for similar structures.[1]

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The electron-withdrawing effects of the nitro group and the bromine atom, along with the carbonyl group, will significantly deshield these protons, shifting their resonances downfield.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 8.0 - 8.5 | Doublet | 2-3 |

| H-6 | 8.5 - 9.0 | Doublet | 2-3 |

| N-H | 12.0 - 14.0 | Broad Singlet | - |

Causality Behind Predictions: The proton at the C-6 position is anticipated to be the most deshielded due to its proximity to the electronegative nitrogen atom and the influence of the adjacent carbonyl group. The proton at the C-4 position will also be downfield, influenced by the adjacent nitro group. The small coupling constant between H-4 and H-6 is characteristic of a meta-coupling in a six-membered aromatic ring. The N-H proton of the pyridone is expected to be a broad singlet at a very downfield chemical shift, a common feature for amide and lactam protons, and its position can be highly dependent on solvent and concentration.

¹³C NMR (Carbon NMR) Spectroscopy

The ¹³C NMR spectrum will provide insights into the electronic environment of each carbon atom in the this compound molecule. The carbons directly attached to or in close proximity to the electronegative substituents (bromine, nitro group, and the carbonyl oxygen) will be the most deshielded.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 (C=O) | 155 - 165 |

| C-3 (C-NO₂) | 140 - 150 |

| C-4 | 125 - 135 |

| C-5 (C-Br) | 100 - 110 |

| C-6 | 145 - 155 |

Causality Behind Predictions: The carbonyl carbon (C-2) is expected to have the most downfield chemical shift. The carbons bearing the nitro group (C-3) and the bromine atom (C-5) will also be significantly deshielded. The C-6 carbon is deshielded due to its proximity to the ring nitrogen and the carbonyl group. The C-4 carbon, being further from the most electron-withdrawing groups, is expected to be the most upfield of the aromatic carbons.

Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR spectra of solid organic compounds like this compound involves the following steps:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound. Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the N-H proton.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.[3]

-

Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. For the ¹³C NMR spectrum, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.[4]

-

Data Processing: Process the acquired Free Induction Decay (FID) using a Fourier transform. Phase and baseline correct the resulting spectrum.

-

Referencing: Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorption bands corresponding to the vibrations of its key functional groups. A transmission infrared spectrum is available on SpectraBase for the tautomeric form, 5-Bromo-3-nitro-2-pyridinol.[5]

Expected Key IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3100 - 3300 (broad) |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C=O (pyridone) | Stretching | 1650 - 1690 |

| C=C / C=N | Ring Stretching | 1550 - 1620 |

| NO₂ | Asymmetric Stretching | 1500 - 1560 |

| NO₂ | Symmetric Stretching | 1330 - 1370 |

| C-Br | Stretching | 500 - 650 |

Causality Behind Interpretations: The broad N-H stretching band is indicative of hydrogen bonding in the solid state. The strong absorption in the 1650-1690 cm⁻¹ region is a hallmark of the carbonyl group in the pyridone ring. The two strong absorptions for the nitro group are characteristic and aid in its definitive identification. The C-Br stretching vibration is typically found in the fingerprint region of the spectrum.

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

The KBr pellet technique is a common and reliable method for obtaining the IR spectrum of a solid sample.[6]

-

Sample Preparation: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

-

Background Correction: A background spectrum of the empty sample compartment should be acquired and subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound, the mass spectrum will be characterized by the molecular ion peak and a distinct isotopic pattern due to the presence of bromine.

Expected Mass Spectrum Features:

-

Molecular Ion (M⁺): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (218.99 g/mol ).

-

Isotopic Pattern: Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[7] This will result in two molecular ion peaks of nearly equal intensity, one at m/z corresponding to the molecule with ⁷⁹Br and another at M+2 corresponding to the molecule with ⁸¹Br. This isotopic signature is a strong indicator of the presence of a single bromine atom in the molecule.[8]

-

Fragmentation: Common fragmentation pathways for this molecule under electron ionization (EI) would likely involve the loss of the nitro group (NO₂) and the bromine atom (Br).

Experimental Protocol for Mass Spectrometry (Electron Ionization)

Electron Ionization (EI) is a hard ionization technique suitable for relatively volatile and thermally stable compounds.

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, if sufficiently volatile, through a gas chromatograph.

-

Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Workflow for Spectroscopic Analysis of this compound

Caption: Workflow for the comprehensive spectroscopic characterization of this compound.

Conclusion

References

- SpectraBase. (n.d.). 5-Bromo-3-nitro-2-pyridinol - Optional[FTIR] - Spectrum.

- Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.

- KPU Pressbooks. (n.d.). 6.5 NMR Theory and Experiment – Organic Chemistry I.

- Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy.

- Journal of Indian Research. (2013). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. Journal of Indian Research, 1(4), 84-88.

Sources

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 6.5 NMR Theory and Experiment – Organic Chemistry I [kpu.pressbooks.pub]

- 4. NMR Spectroscopy [www2.chemistry.msu.edu]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. jir.mewaruniversity.org [jir.mewaruniversity.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

5-Bromo-3-nitro-2-pyridone tautomerism

An In-depth Technical Guide to the Tautomerism of 5-Bromo-3-nitro-2-pyridone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the tautomeric equilibrium of this compound, a heterocyclic compound of interest in medicinal chemistry and organic synthesis.[1] As a substituted 2-pyridone, this molecule exists in a dynamic equilibrium between its lactam (pyridone) and lactim (hydroxypyridine) forms. Understanding and controlling this equilibrium is critical, as the distinct physicochemical properties of each tautomer can significantly influence biological activity, reactivity, and solubility.[2][3] This document delineates the structural basis of this tautomerism, explores the key factors that govern the equilibrium, and provides detailed, field-proven protocols for its characterization using spectroscopic and computational methods. It is designed to serve as a practical resource for researchers aiming to harness the specific properties of the desired tautomeric form in drug development and synthetic applications.

The Fundamental Principle: Lactam-Lactim Tautomerism in 2-Pyridone Systems

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert.[4] The most common type is prototropic tautomerism, which involves the migration of a proton.[4] The 2-pyridone system is a classic example of lactam-lactim tautomerism, an amide-imidic acid equilibrium.[5]

-

2(1H)-Pyridone (Lactam): This form contains a carbonyl group (C=O) and an N-H bond within the six-membered ring. It is characterized by a conjugated diene system.

-

2-Hydroxypyridine (Lactim): This tautomer features a hydroxyl group (O-H) and possesses a fully aromatic pyridine ring.

The equilibrium between these two forms is remarkably sensitive to the surrounding environment and electronic effects of substituents.[6][7] While the lactim form benefits from aromatic stabilization, the lactam form often has a larger dipole moment and is a better hydrogen bond donor and acceptor, leading to its predominance in polar solvents and the solid state.[5][6][7] The energy difference between the two tautomers is often small, making the position of the equilibrium highly tunable.[5]

The Tautomers of this compound

The subject of this guide, this compound (CAS: 15862-34-7), exhibits this characteristic tautomerism.[8][9] The presence of a strongly electron-withdrawing nitro group at the 3-position and a halogen at the 5-position significantly influences the electronic properties of the ring and, consequently, the tautomeric balance.

-

Tautomer A: 5-Bromo-3-nitro-2(1H)-pyridone (Lactam form)

-

Tautomer B: 5-Bromo-2-hydroxy-3-nitropyridine (Lactim form)

The equilibrium between these two structures is central to understanding the compound's behavior.

Caption: The lactam-lactim tautomeric equilibrium of this compound.

Key Factors Influencing the Tautomeric Equilibrium

The preference for either the lactam or lactim form is not fixed; it is a dynamic state governed by several interconnected factors.

Solvent Effects

Solvent polarity is one of the most powerful determinants of tautomeric equilibrium.[7][10]

-

Polar Solvents (e.g., Water, DMSO, Alcohols): These solvents preferentially stabilize the more polar tautomer. The lactam form, with its distinct C=O and N-H bonds, typically has a larger dipole moment than the corresponding lactim.[7] Therefore, polar solvents strongly favor the 5-Bromo-3-nitro-2(1H)-pyridone (Lactam) form through dipole-dipole interactions and hydrogen bonding.[5][6]

-

Non-polar Solvents (e.g., Cyclohexane, Chloroform): In these environments, intramolecular forces and inherent stability become more dominant. While the lactim form benefits from aromaticity, the lactam can form stable, hydrogen-bonded dimers.[11] In non-polar solvents, a significant population of both tautomers may coexist, or the equilibrium may shift towards the 5-Bromo-2-hydroxy-3-nitropyridine (Lactim) form.[5][6]

Electronic Effects of Substituents

The nature and position of substituents dramatically modulate the relative stabilities of the tautomers.

-

Nitro Group (NO₂): As a potent electron-withdrawing group through both resonance and induction, the nitro group at the 3-position significantly impacts the electron density of the ring. This effect tends to increase the acidity of the proton (N-H in the lactam, O-H in the lactim) and can influence the relative stability. Studies on substituted pyridones suggest that electron-withdrawing groups often favor the lactam form.[12]

-

Bromo Group (Br): The bromine atom at the 5-position is also electron-withdrawing via induction but can be a weak resonance donor. Its primary influence is inductive, further modifying the electronic landscape of the ring.

Physical State

In the solid state, intermolecular forces dictate the preferred structure. For nearly all 2-pyridone derivatives studied, X-ray crystallography has confirmed that the lactam form is overwhelmingly dominant.[5][13][14] This preference is driven by the formation of strong N-H···O=C hydrogen bonds, which create stable, extended networks like chains or dimers.[13]

Experimental Characterization Protocols

Determining the tautomeric ratio requires robust analytical techniques. The choice of method depends on the physical state and the specific information required.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the tautomeric structure in solution. The distinct electronic environments of the lactam and lactim forms result in different chemical shifts.

Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation:

-

Accurately weigh ~5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ for a polar environment, CDCl₃ or Benzene-d₆ for a less polar one). Causality: Using solvents of different polarities is essential to observe the shift in equilibrium.

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

-

Instrumental Parameters (Example for a 400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single pulse (zg30).

-

Spectral Width: ~16 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 5 seconds. Causality: A longer relaxation delay ensures accurate integration for quantitative analysis.

-

Number of Scans: 16-64, depending on concentration.

-

-

¹³C NMR:

-

Pulse Program: Standard proton-decoupled (zgpg30).

-

Spectral Width: ~220 ppm.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

-

-

Data Analysis and Interpretation:

-

Lactam Form (in DMSO-d₆): Expect to see a broad singlet for the N-H proton at high chemical shift (>10 ppm). The ring protons will appear in the aromatic region, with their specific shifts influenced by the substituents. The C=O carbon (C2) will appear significantly downfield in the ¹³C spectrum (~160 ppm).

-

Lactim Form: The O-H proton signal may be broad and its position variable. The C2 carbon, now bonded to oxygen via a single bond, will be shifted significantly upfield compared to the lactam's C=O carbon. The chemical shifts of the ring protons and carbons will also differ due to the change in aromaticity and electronic structure.[15]

-

Equilibrium Measurement: In a solvent where both tautomers coexist, two distinct sets of peaks will be observed. The ratio of the tautomers can be determined by integrating the corresponding, well-resolved proton signals.

-

Caption: Workflow for NMR-based analysis of tautomeric equilibrium.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is highly effective for quantifying tautomeric equilibria in solution, as the different electronic structures of the lactam and lactim forms lead to distinct absorption maxima (λ_max).[16][17]

Protocol: Quantitative Analysis of Tautomeric Constant (K_T)

-

Reference Spectra (Optional but Recommended):

-

Synthesize or procure N-methylated (locks the lactam form) and O-methylated (locks the lactim form) analogues of the compound.

-

Measure their UV-Vis spectra in the solvent of interest to obtain pure spectra and molar absorptivity (ε) values for each tautomer. Causality: This provides an unambiguous assignment of the absorption bands.[16]

-

-

Sample Preparation:

-

Prepare a stock solution of this compound of known concentration (~10⁻⁴ to 10⁻⁵ M) in the chosen solvent (e.g., cyclohexane, acetonitrile, ethanol).

-

Prepare a series of dilutions if necessary.

-

-

Instrumental Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record the absorbance spectrum from approximately 200 to 450 nm against a solvent blank.

-

-

Data Analysis:

-

Identify the λ_max values corresponding to the lactam and lactim forms. The lactam form typically absorbs at a longer wavelength than the lactim form.[18]

-

The tautomeric equilibrium constant, K_T = [Lactam]/[Lactim], can be determined by solving simultaneous equations based on the Beer-Lambert law at two different wavelengths, if the molar absorptivities of the pure forms are known.

-

Even without reference compounds, observing the systematic shift in band intensities across a range of solvents of varying polarity provides strong qualitative and semi-quantitative evidence of the equilibrium shift.[17][19]

-

Caption: Workflow for UV-Vis spectroscopic analysis of tautomerism.

Computational Modeling and Analysis

Quantum mechanical calculations are invaluable for predicting the intrinsic stability of tautomers and rationalizing experimental findings. Density Functional Theory (DFT) is a cost-effective and accurate method for these systems.[6][20]

Protocol: DFT Calculation of Relative Tautomer Energies

-

Structure Preparation:

-

Build the 3D structures of both tautomers (5-Bromo-3-nitro-2(1H)-pyridone and 5-Bromo-2-hydroxy-3-nitropyridine) in a molecular modeling software package.

-

-

Gas-Phase Optimization:

-

Perform a full geometry optimization and frequency calculation for each tautomer in the gas phase.

-

Methodology: A common and reliable level of theory is B3LYP/6-311++G(d,p).[6] Causality: The B3LYP functional provides a good balance of accuracy and computational cost for such systems. The 6-311++G(d,p) basis set is sufficiently large and includes diffuse and polarization functions, which are crucial for accurately describing lone pairs and potential hydrogen bonds.

-

Confirm that the optimizations have converged to true energy minima (i.e., zero imaginary frequencies).

-

-

Solvation Modeling:

-

To simulate solvent effects, perform a second geometry optimization for each tautomer using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

-

Specify the solvent of interest (e.g., water, DMSO, cyclohexane) within the PCM calculation.[6]

-

-

Energy Analysis:

-

Compare the final electronic energies (including zero-point vibrational energy correction, ZPE) of the two tautomers in both the gas phase and in solution.

-

The energy difference (ΔE = E_lactam - E_lactim) indicates the relative stability. A negative ΔE means the lactam form is more stable.

-

Caption: Workflow for computational analysis of tautomer stability using DFT.

Data Summary

The following table summarizes the expected outcomes for the characterization of .

| Parameter | Lactam Form (Pyridone) | Lactim Form (Hydroxypyridine) | Governing Factor |

| Predominant State | Solid Phase, Polar Solvents | Gas Phase, Non-polar Solvents | Intermolecular Forces, Dipole Moment |

| ¹H NMR (N-H/O-H) | Broad N-H signal, >10 ppm | Broad O-H signal, variable | Chemical Environment |

| ¹³C NMR (C2 Carbon) | Downfield signal (~160 ppm) | Upfield signal (aromatic region) | Hybridization (sp² C=O vs. sp² C-O) |

| UV-Vis λ_max | Longer wavelength | Shorter wavelength | Electronic Conjugation System |

| Calculated Stability | More stable in polar PCM | May be comparable in gas phase | Solvation Energy, Aromaticity |

Conclusion and Outlook

The tautomerism of this compound is a delicate balance between the non-aromatic but highly polar lactam form and the aromatic but less polar lactim form. For drug development professionals and synthetic chemists, the ability to predict and confirm the predominant tautomer under specific conditions is paramount. In aqueous physiological environments and for solid-state formulations, the 5-Bromo-3-nitro-2(1H)-pyridone (lactam) form is expected to be the dominant species. However, in lipidic environments or during reactions in non-polar solvents, the 5-Bromo-2-hydroxy-3-nitropyridine (lactim) tautomer could play a significant role.

The integrated application of high-resolution NMR, quantitative UV-Vis spectroscopy, and predictive DFT calculations, as outlined in this guide, provides a robust framework for the complete characterization of this system. This understanding is the cornerstone for rational drug design, reaction mechanism elucidation, and the synthesis of novel chemical entities based on the pyridone scaffold.

References

- Al-Jahdali, M., et al. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1548.

- SIELC Technologies. (2018). This compound.

- Schlegel, H. B., et al. (1984). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Journal of the American Chemical Society, 106(19), 5575–5584.

- Shalabi, A. S., & El-Nahas, A. M. (2010). Tautomeric Equilibria of Substituted 2-Pyridone/2-Hydroxypyridine in the Gas and Aqueous Phases. International Journal of Quantum Chemistry, 110(6), 1183-1193.

- Wikipedia. (n.d.). 2-Pyridone.

- Wong, M. W., Wiberg, K. B., & Frisch, M. J. (1992). Solvent effects. 3. Tautomeric equilibria of formamide and 2-pyridone in the gas phase and solution: An ab initio SCRF study. Journal of the American Chemical Society, 114(5), 1645–1652.

- Semantic Scholar. (n.d.). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit.

- WuXi Biology. (n.d.). How about Tautomers?.

- The Journal of Chemical Physics. (2023). The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. The Journal of Chemical Physics, 159(8), 084304.

- Leszczynski, J., et al. (2013). Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry, 11(24), 4049-4057.

- Gilli, G., Bertolasi, V., & Ferretti, V. (1998). Charge density study of 2-pyridone. Acta Crystallographica Section B: Structural Science, 54(4), 467-477.

- Fiveable. (n.d.). Keto-Enol Tautomerism.

- Frontiers in Chemistry. (2024). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry, 12, 1387619.

- Forlani, L., et al. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. Arkivoc, 2002(11), 198-215.

- Al-Azzawi, A. M., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5461.

- Al'bov, D. V., et al. (2003). X-ray Mapping in Heterocyclic Design: XII. X-ray Diffraction Study of 2-Pyridones Containing Cycloalkane Fragments Annelated to the C(5)–C(6) Bond. Crystallography Reports, 48(5), 799-807.

- Sciencemadness.org. (2016). Tautomers of substituted Pyridines.

- Huc, I., & Lehn, J.-M. (1998). Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis of aromatic nucleophilic substitution. Tetrahedron, 54(19), 5069-5082.

- Royal Society of Chemistry. (2020). Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium. Physical Chemistry Chemical Physics, 22(22), 12516-12526.

- Eklablog. (n.d.). Tautomerism in Alkyl and –OH Derivatives of Heterocycles Containing two Heteroatoms.

- ResearchGate. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines.

- Royal Society of Chemistry. (1996). Study of the enol–enaminone tautomerism of α-heterocyclic ketones by deuterium effects on 13 C chemical shifts. Journal of the Chemical Society, Perkin Transactions 2, (11), 2415-2418.

- SlideShare. (n.d.). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf.

- Smolarek, J., et al. (2010). The hydrogen-bonded 2-pyridone dimer model system. 1. Combined NMR and FT-IR spectroscopy study. The Journal of Physical Chemistry B, 114(33), 10799-10808.

- ResearchGate. (2015). Absorption UV-Vis Spectroscopy and Chemometrics: From Qualitative Conclusions to Quantitative Analysis.

- Sultan Qaboos University House of Expertise. (n.d.). 2-Hydroxy-5-nitropyridine and 5-nitro-2-pyridone: Tautomerism, infrared, Raman, and NMR spectral interpretations, normal coordinate analysis, and DFT calculations.

- Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2021). Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 259, 119889.

- The Journal of Organic Chemistry. (2005). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry, 70(11), 4257-4262.

- Journal of the Chemical Society, Dalton Transactions. (1991). The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine). Journal of the Chemical Society, Dalton Transactions, (3), 653-658.

- The Journal of Physical Chemistry Letters. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters, 13(11), 2539-2544.

- PubChem. (n.d.). 2-Pyridone.

- MDPI. (2020). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. Molecules, 25(18), 4198.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. sdiarticle2.in [sdiarticle2.in]

- 3. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 4. fiveable.me [fiveable.me]

- 5. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 6. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 7. wuxibiology.com [wuxibiology.com]

- 8. This compound | SIELC Technologies [sielc.com]

- 9. 5-溴-2-羟基-3-硝基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The hydrogen-bonded 2-pyridone dimer model system. 1. Combined NMR and FT-IR spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Charge density study of 2-pyridone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chem.msu.ru [chem.msu.ru]

- 15. squ.elsevierpure.com [squ.elsevierpure.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 18. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]

- 19. pubs.acs.org [pubs.acs.org]

- 20. [PDF] The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Solubility of 5-Bromo-3-nitro-2-pyridone in Organic Solvents

Abstract